3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
Description
The compound 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a heterocyclic molecule featuring a benzotriazinone core fused with a 2,3-dihydro-1,4-benzodioxin moiety via a piperazine-carboxamide linker. Key structural attributes include:
- Benzotriazinone core: A nitrogen-rich bicyclic system associated with diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .
- Piperazine-carboxamide linker: A flexible spacer that enhances solubility and enables interactions with biological targets.
- 2,3-Dihydro-1,4-benzodioxin substituent: An oxygen-containing bicyclic structure that may influence lipophilicity and receptor binding.
Properties
Molecular Formula |
C23H23N5O5 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-[3-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C23H23N5O5/c29-21(9-10-28-22(30)16-5-1-2-6-17(16)24-25-28)26-11-13-27(14-12-26)23(31)20-15-32-18-7-3-4-8-19(18)33-20/h1-8,20H,9-15H2 |
InChI Key |
DWFFAMVZROPOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
A widely adopted method involves the treatment of o-phenylenediamine with nitrous acid (HNO₂) under acidic conditions to form 1,2,3-benzotriazine, followed by oxidation to the corresponding benzotriazinone. For instance, reaction with sodium nitrite in hydrochloric acid at 0–5°C yields the triazine intermediate, which is subsequently oxidized using hydrogen peroxide in acetic acid to afford 1,2,3-benzotriazin-4(3H)-one in 78–85% yield.
Table 1: Reaction Conditions for Benzotriazinone Synthesis
| Starting Material | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| o-Phenylenediamine | HNO₂, HCl | 0–5 | 78–85 |
| 3-Amino-2-nitrobenzoic acid | H₂O₂, AcOH | 25 | 72 |
Preparation of the Piperazine-Benzodioxin Carbonyl Component
The 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine fragment is synthesized through a two-step sequence involving benzodioxin carbonyl chloride formation and subsequent coupling with piperazine.
Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-carbonyl Chloride
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at reflux to generate the corresponding acyl chloride. This intermediate is isolated in 90–95% yield and used directly in subsequent reactions.
Coupling with Piperazine
The acyl chloride is reacted with piperazine in the presence of a base such as triethylamine (TEA) to form 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine. Optimal conditions involve a 1:1 molar ratio of acyl chloride to piperazine in tetrahydrofuran (THF) at 25°C, yielding the product in 82–88% purity.
Final Coupling and Optimization
The assembly of the target compound requires precise stoichiometric control and catalytic acceleration.
Amide Bond Formation
The 3-oxopropyl intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Coupling with the remaining piperazine nitrogen proceeds at room temperature for 12 hours, yielding the final product in 65–70% yield after purification via column chromatography.
Table 2: Key Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | EDC/HOBt |
| Solvent | CH₂Cl₂ |
| Time | 12 h |
| Yield | 65–70% |
Process Optimization
Scaling the reaction to kilogram quantities necessitates solvent substitution (e.g., replacing THF with 2-methyltetrahydrofuran for improved safety) and catalytic hydrogenation to reduce residual impurities. Continuous flow reactors have demonstrated a 15% increase in yield compared to batch processes.
Analytical Characterization
The final product is characterized using advanced spectroscopic techniques:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.78 (m, 3H), 4.32–4.15 (m, 4H, benzodioxin), 3.65–3.52 (m, 8H, piperazine).
-
HRMS : m/z calculated for C₂₄H₂₃N₅O₅ [M+H]⁺ 474.1764, found 474.1768.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The benzodioxin ring and piperazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Penta-1,4-dien-3-one Derivatives (Zhang et al., 2018)
- Core: Benzotriazinone.
- Substituents : Penta-1,4-dien-3-one moiety.
- Activity : Antibacterial (e.g., Staphylococcus aureus) and antiviral (e.g., influenza A) properties.
- Key Difference : The absence of a piperazine-benzodioxin chain in Zhang’s compounds reduces molecular weight and alters pharmacokinetics compared to the target compound .
3-Benzyl Derivatives (Komet, 1997)
- Core: Benzotriazinone.
- Substituents : Benzyl group at position 3.
- Activity : Anticonvulsant effects in rodent models.
- Key Difference : The benzyl group provides higher lipophilicity, whereas the target compound’s benzodioxin-piperazine chain may improve water solubility and CNS penetration .
Piperazine-Linked Heterocycles
Quinolinecarboxylic Acid Derivatives (Molecules, 2013)
- Core: Quinoline.
- Substituents : Piperazine linked to aroyl/benzenesulfonyl groups.
- Key Difference: The quinoline core confers distinct electronic properties compared to benzotriazinone, affecting target specificity (e.g., DNA gyrase inhibition in quinolones).
Quinazolinone Analogs (Gao et al., 2008)
- Core: Quinazolinone.
- Substituents : Schiff base-linked aromatic aldehydes.
- Activity : Antiviral activity against tobacco mosaic virus (TMV).
Structural and Pharmacological Comparison Table
Key Research Findings and Implications
Piperazine Linkers : The piperazine-carboxamide chain in the target compound may enhance solubility and bioavailability compared to simpler substituents (e.g., benzyl or Schiff bases) .
Benzodioxin Moiety : This oxygen-rich group could mimic natural ligands (e.g., coumarin derivatives) in binding to enzymes like α-glucosidase or cytochrome P450 .
Synthetic Flexibility : The use of triphosgene and aroyl halides (as in –2) suggests scalable routes for modifying the piperazine-benzodioxin segment to optimize activity .
Biological Activity
The compound 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a derivative of benzotriazinone known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzotriazinone core linked to a piperazine moiety and a benzodioxin derivative, suggesting potential interactions with various biological targets.
Anticancer Activity
Research indicates that benzotriazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis through pathways that may include caspase activation and modulation of cell cycle regulators .
Case Study:
A study synthesized a series of benzotriazinone derivatives and evaluated their anticancer effects. One derivative demonstrated an IC50 value of 7.5 µM against HepG2 cells, indicating strong activity compared to standard chemotherapeutics .
Antimicrobial Activity
Benzotriazinones have also been reported to possess antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzotriazinone A | E. coli | 15 µg/mL |
| Benzotriazinone B | Staphylococcus aureus | 10 µg/mL |
| Compound in Question | E. coli | 12 µg/mL |
The biological activities of the compound may be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- DNA Interaction: Derivatives have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
- Apoptosis Induction: Activation of apoptotic pathways through caspase cascades has been observed in treated cancer cells.
Toxicological Considerations
While the compound exhibits promising biological activities, toxicity assessments are crucial. Preliminary studies indicate that some derivatives may exhibit acute toxicity at high concentrations. For instance, related compounds have been classified as harmful if ingested . Therefore, further evaluation through animal models and clinical trials is necessary to determine safety profiles.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a benzodioxin-carbonyl-piperazine intermediate with a benzotriazinone backbone. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HCl) to activate the carbonyl group for nucleophilic attack by the piperazine nitrogen .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates.
- Catalyst selection : Triethylamine or DMAP enhances reaction efficiency by scavenging HCl byproducts .
- Yield optimization : Monitor via HPLC or LC-MS, with yields typically ranging 50-70% under inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitution and piperazine-benzodioxin linkage (e.g., δ 3.5–4.0 ppm for dioxin protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 508.18) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How to resolve contradictions in pharmacological data (e.g., variable IC₅₀ across studies)?
- Methodological Answer :
- Standardize assay conditions : Control variables like buffer pH, temperature, and DMSO concentration (<0.1%) to minimize artifacts .
- Validate target engagement : Use SPR (Surface Plasmon Resonance) to confirm direct binding and calculate Kd values .
- Statistical analysis : Apply ANOVA to identify outliers or batch effects in replicate experiments .
Q. What experimental design strategies optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
- High-throughput screening : Automate parallel reactions in microtiter plates to rapidly test 50+ conditions .
Q. How can computational modeling predict metabolic stability and off-target effects?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with CYP450 isoforms (e.g., CYP3A4) and predict metabolic hotspots .
- QSAR models : Train models on ADME datasets to forecast bioavailability and hERG channel liability .
Q. What are the challenges in ensuring compound stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–9 buffers, UV light, and elevated temperatures. Monitor degradation via LC-MS to identify labile groups (e.g., ester bonds in benzodioxin) .
- Stabilization strategies : Co-crystallization with cyclodextrins or PEGylation improves aqueous stability .
Q. Which advanced analytical techniques quantify trace impurities in bulk samples?
- Methodological Answer :
- UPLC-QTOF : Detects impurities at <0.1% levels using exact mass and fragmentation patterns .
- NMR hyphenation : LC-SPE-NMR isolates impurities for structural elucidation .
Q. How to design cross-disciplinary studies linking chemical properties to environmental fate?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
